O-デスメチルミコフェノール酸

概要

説明

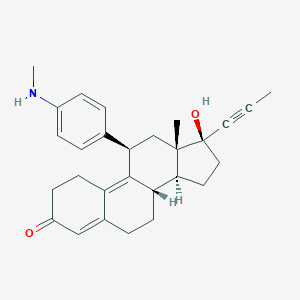

O-Desmethyl Mycophenolic Acid (MPA) is a metabolite of the immunosuppressant drug mycophenolic acid (MPA), and is used to treat autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. It is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides, and thus inhibits the production of DNA. MPA has been the subject of extensive research, and is used in a variety of laboratory experiments, clinical studies, and drug development.

科学的研究の応用

臓器移植における免疫抑制剤

O-デスメチルミコフェノール酸(ミコフェノール酸またはMPAとしても知られている)は、腎臓、肝臓、心臓などの固体臓器移植に広く処方されている免疫抑制剤です . 移植後の一般的な合併症である移植片拒絶を予防するために使用されます .

自己免疫疾患の治療

MPAは、さまざまな自己免疫疾患の治療にオフラベルで使用されることがあります。 これらには、全身性エリテマトーデス、ループス腎炎、免疫グロブリンA腎症、血管炎が含まれます .

薬物動態研究

MPAは、薬物動態研究、特に小児腎臓移植レシピエントにおける腎機能とそのMPA総クリアランスへの影響に関する研究で使用されています .

代謝物研究

O-デスメチルミコフェノール酸は、ミコフェノール酸のフェーズ1代謝物です . これにより、代謝物研究および薬物代謝の研究における関心の対象となっています。

集団薬物動態モデリング

MPAは、集団薬物動態モデリングで使用されています。 これには、母集団における薬物の吸収、分布、代謝、排泄を説明するための数学モデルの使用が含まれます .

作用機序

Target of Action

O-Desmethyl Mycophenolic Acid (DMA), a metabolite of Mycophenolic Acid (MPA), primarily targets the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

DMA, like MPA, is a potent, selective, and reversible inhibitor of IMPDH . By inhibiting IMPDH, DMA interferes with the de novo pathway of guanosine nucleotide synthesis, leading to a decrease in the proliferation of T and B lymphocytes . This immunosuppressive effect is particularly useful in preventing organ transplant rejections .

Biochemical Pathways

The inhibition of IMPDH by DMA disrupts the de novo purine biosynthesis pathway . This pathway is responsible for the synthesis of guanosine nucleotides from inosine monophosphate (IMP). When IMPDH is inhibited, the conversion of IMP to guanosine monophosphate (GMP) is blocked, leading to a decrease in the availability of guanine nucleotides . This, in turn, hampers the proliferation of T and B lymphocytes, which are heavily reliant on this pathway for their proliferation .

Pharmacokinetics

The pharmacokinetics of DMA, as a metabolite of MPA, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, MPA is absorbed and metabolized to DMA . The absorption rate constant is 2.52 h−1, and the lag time is 0.166 h . The volumes of distributions of the central and peripheral compartments are 22.8 L and 216 L, respectively . The total clearance of MPA is 0.72 L h−1 . These properties impact the bioavailability and efficacy of DMA.

Result of Action

The primary result of DMA’s action is the suppression of the immune response , particularly the proliferation of T and B lymphocytes . This makes it an effective immunosuppressant, used to prevent organ transplant rejections .

Action Environment

The action, efficacy, and stability of DMA can be influenced by various environmental factors. For instance, renal function can significantly affect the total clearance of MPA . Furthermore, the co-administration of other drugs, such as tacrolimus, can also impact the pharmacokinetics of MPA . It’s also worth noting that MPA and its metabolites have been detected in aquatic environmental media, indicating a potential environmental risk .

Safety and Hazards

将来の方向性

Research on O-Desmethyl Mycophenolic Acid and its parent compound, Mycophenolic acid, is ongoing. For example, a study has investigated the effects of renal function on Mycophenolic acid total clearance in pediatric kidney transplant recipients . Such research could potentially lead to new insights into the pharmacokinetics and pharmacodynamics of O-Desmethyl Mycophenolic Acid and its parent compound.

生化学分析

Biochemical Properties

O-Desmethyl Mycophenolic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind non-competitively to inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the proliferation process of T and B lymphocytes .

Cellular Effects

O-Desmethyl Mycophenolic Acid has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of guanosine nucleotides, thereby preventing the division of T cells, lymphocytes, and the formation of antibodies in B cells .

Molecular Mechanism

The mechanism of action of O-Desmethyl Mycophenolic Acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds non-competitively to IMPDH, inhibiting the synthesis of guanosine nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Desmethyl Mycophenolic Acid change over time. It is stable under normal temperature and pressure

Metabolic Pathways

O-Desmethyl Mycophenolic Acid is involved in several metabolic pathways. It interacts with enzymes such as UGT, which metabolizes it into an inactive form, MPAG . It also affects metabolic flux or metabolite levels.

Transport and Distribution

O-Desmethyl Mycophenolic Acid is transported and distributed within cells and tissues. It interacts with transporters like MRP2, which is responsible for its biliary excretion .

特性

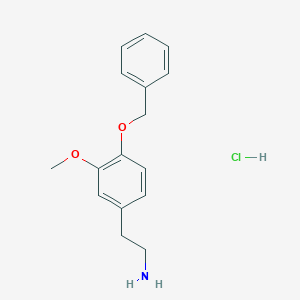

IUPAC Name |

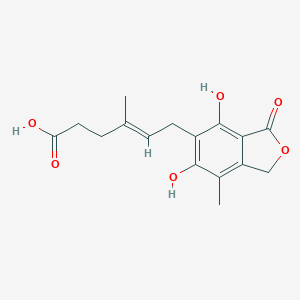

(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSRNZSBNXFMLF-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649767 | |

| Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31858-65-8 | |

| Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

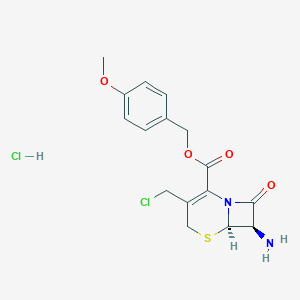

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

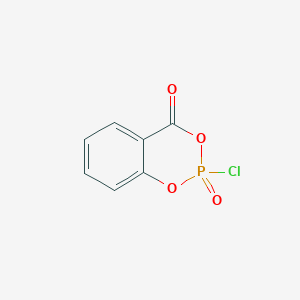

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

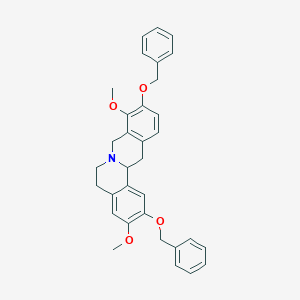

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)